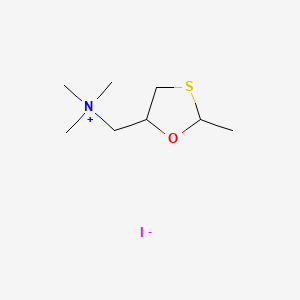

cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide

Descripción general

Descripción

cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide is a chemical compound with the molecular formula C8H18INOS. It is known for its role as a potent muscarinic acetylcholine receptor agonist . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide involves several steps. One common method includes the reaction of 2-methyl-1,3-oxathiolane with trimethylamine, followed by the addition of iodine to form the iodide salt . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or water to ensure the solubility of the reactants .

Análisis De Reacciones Químicas

cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Oxa-22 has been shown to selectively activate M3 muscarinic receptors, which are involved in numerous physiological processes including smooth muscle contraction, glandular secretion, and modulation of neurotransmission. Its ability to stimulate these receptors makes it a valuable tool in pharmacological studies aimed at understanding cholinergic signaling pathways and their implications in health and disease .

Cognitive Function Studies

Oxa-22 has been utilized in research investigating cognitive impairments induced by cholinergic dysfunction. In studies involving animal models, it has been demonstrated that administration of Oxa-22 can reverse cognitive deficits caused by neurotoxic agents such as AF64A. This suggests its potential role in enhancing cognitive function and treating conditions like Alzheimer's disease .

Hematopoietic Stem Cell Research

Recent studies have highlighted the use of Oxa-22 in enhancing hematopoietic stem cell (HSC) function. In vitro and in vivo experiments have shown that Oxa-22 can increase the frequency of HSCs, thereby improving their reconstitution capabilities post-transplantation. This is particularly relevant for therapies targeting hematological malignancies, where effective stem cell engraftment is crucial .

Gastrointestinal Disorders

The compound is also being explored for its potential applications in gastrointestinal therapies. As a cholinergic agonist, Oxa-22 may enhance gastric motility and secretion, making it a candidate for treating conditions such as gastroparesis or other motility disorders .

Case Studies

Mecanismo De Acción

The mechanism of action of cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide involves its interaction with muscarinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . This activation can result in various physiological effects, depending on the specific receptor subtype involved.

Comparación Con Compuestos Similares

cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide is unique due to its specific structure and potent agonistic activity at muscarinic acetylcholine receptors. Similar compounds include:

- cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane chloride

- cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane bromide

These compounds share similar structures but differ in the halide ion present, which can influence their chemical reactivity and biological activity .

Actividad Biológica

Cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide, commonly referred to as Oxa-22, is a synthetic compound that acts as an agonist for the M3 muscarinic acetylcholine receptor. This compound has garnered attention for its potential applications in enhancing hematopoietic stem cell (HSC) functions and its implications in leukemia treatment.

Oxa-22 selectively activates M3 muscarinic receptors, which are involved in various physiological processes including smooth muscle contraction and glandular secretion. The activation of these receptors leads to downstream signaling pathways that can influence cellular proliferation and differentiation, particularly in hematopoietic cells.

Effects on Hematopoietic Stem Cells

Recent studies have demonstrated that Oxa-22 significantly enhances the function of hematopoietic stem and progenitor cells (HSPCs). In vivo experiments indicated that administration of Oxa-22 resulted in:

- Increased HSC Frequency : A 1.5-fold increase in the frequency of HSCs was observed after treatment with Oxa-22, indicating its potential to expand the HSC pool effectively .

- Enhanced Hematopoietic Reconstitution : In competitive transplantation models, Oxa-22-treated cells showed improved reconstitution capabilities for both B and T lymphocytes, suggesting a positive impact on adaptive immunity .

Impact on Leukemia Cell Lines

Oxa-22 has also been evaluated for its effects on acute myeloid leukemia (AML) cell lines. Key findings include:

- Differentiation Induction : Treatment with Oxa-22 alleviated differentiation blocks in AML cells, as assessed by immunophenotyping for myeloid markers. This suggests a potential therapeutic role in overcoming resistance to differentiation therapy in leukemia .

- Cell Cycle and Survival : Notably, Oxa-22 did not adversely affect cell cycling status or survival rates in AML cells, indicating a selective action that promotes differentiation without compromising cell viability .

Data Summary

| Study Aspect | Findings |

|---|---|

| HSC Frequency Increase | 1.5-fold increase post-treatment |

| Hematopoietic Reconstitution | Enhanced B and T cell reconstitution |

| AML Differentiation | Induced differentiation in AML cell lines |

| Cell Cycle Impact | No adverse effects on cell cycling or survival |

Case Studies

In a recent thesis exploring the effects of small molecules on HSCs and leukemia, Oxa-22 was highlighted as a promising agent. The study utilized induced pluripotent stem cells (iPSCs) to assess hematopoietic differentiation capabilities. Results indicated that exposure to Oxa-22 not only promoted differentiation but also sustained HSC function over time .

Moreover, comparative studies with other compounds such as Yohimbine revealed that while both compounds enhanced HSPC function, Oxa-22's effects were more pronounced in promoting differentiation without compromising long-term stem cell viability .

Propiedades

IUPAC Name |

trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973879 | |

| Record name | N,N,N-Trimethyl(2-methyl-1,3-oxathiolan-5-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58326-95-7 | |

| Record name | 2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058326957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(2-methyl-1,3-oxathiolan-5-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.